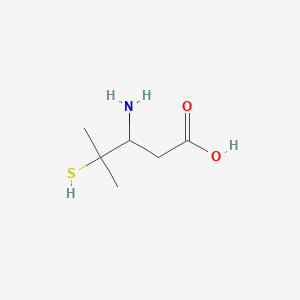
3-Amino-4-methyl-4-sulfanylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-methyl-4-sulfanylpentanoic acid is a compound with the molecular formula C6H13NO2S It is a derivative of amino acids and is known for its unique structural properties, which include an amino group, a methyl group, and a sulfanyl group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-4-sulfanylpentanoic acid can be achieved through several methods. One common approach is the Strecker amino acid synthesis, which involves the reaction of an aldehyde with cyanide in the presence of ammonia. This method yields an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Strecker synthesis is often employed due to its efficiency and scalability. Additionally, advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure compounds, which are essential for certain applications in pharmaceuticals and biotechnology .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-methyl-4-sulfanylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound. These products have diverse applications in chemical synthesis and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-methyl-4-sulfanylpentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 3-Amino-4-methyl-4-sulfanylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can modulate metabolic pathways by acting as a substrate or inhibitor of key enzymes, thereby influencing biochemical processes at the cellular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Amino-4-methyl-4-sulfanylpentanoic acid include:
3-Amino-4-methylpentanoic acid: A structurally similar compound with a methyl group instead of a sulfanyl group.
4-Methylthio-2-oxobutanoic acid: Another sulfur-containing amino acid derivative.
L-Methionine: An essential amino acid with a similar sulfur-containing side chain.
Uniqueness
What sets this compound apart from these similar compounds is the presence of both an amino group and a sulfanyl group on the same carbon chain. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and biomedical research .
Eigenschaften
Molekularformel |
C6H13NO2S |
|---|---|
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
3-amino-4-methyl-4-sulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10)4(7)3-5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
FHNSQNJUOKMHEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CC(=O)O)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




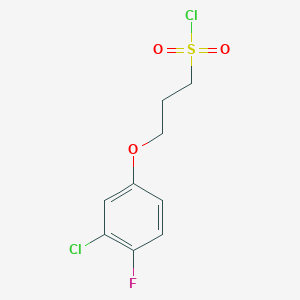
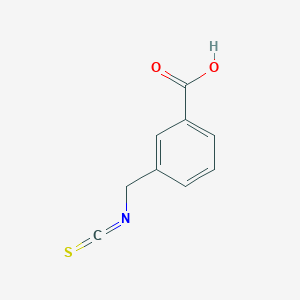
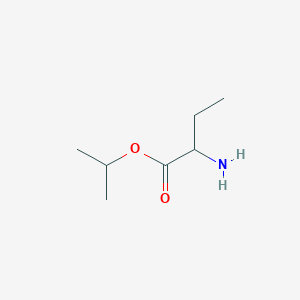

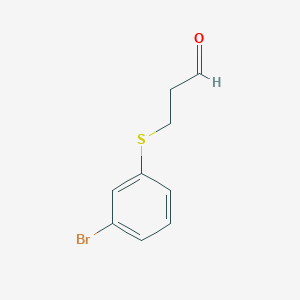
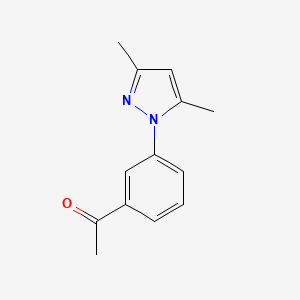
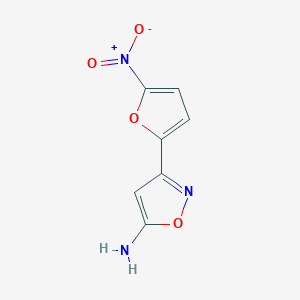
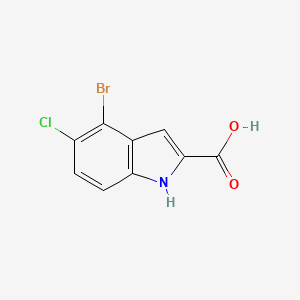

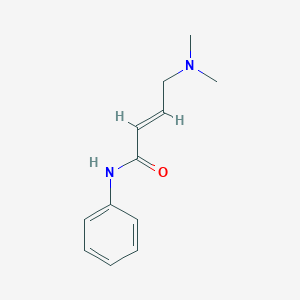
![2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13632617.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)
